Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride
Description
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core substituted with an amino-ester moiety. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula is C₁₀H₁₇Cl₂N₃O₂ (calculated from the base compound, C₁₀H₁₅N₃O₂, with two HCl equivalents), and it has a molecular weight of 282.18 g/mol (calculated). The compound is used in medicinal chemistry as a precursor for bioactive molecules, particularly in kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C10H17Cl2N3O2 |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;;/h6,8H,2-5,11H2,1H3;2*1H |
InChI Key |
QLXNIUWNXUXJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.
- Introduction of the ethyl 2-aminoacetate substituent at the nitrogen atom of the imidazole ring.
- Formation of the dihydrochloride salt for isolation and purification.
Core Heterocycle Formation
The fused pyrrolo[1,2-c]imidazole ring system can be synthesized via cyclization reactions involving appropriate amino and imidazole precursors. Literature on related heterocyclic compounds suggests methods such as:
- Cyclization of 2-(imidazolidin-2-ylideneamino) aniline derivatives with aldehydes or carbonyldiimidazole to form fused imidazole systems.
- Oxidative ring contraction using reagents like 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) to yield the desired bicyclic imidazole structures.
Although these examples are from related heterocyclic systems, they provide a conceptual framework for constructing the pyrroloimidazole core in the target compound.
Introduction of the Ethyl 2-Aminoacetate Group
The ethyl 2-aminoacetate substituent is introduced via nucleophilic substitution or amidation reactions at the nitrogen atom of the imidazole ring. Typical methods include:
- Reaction of the pyrroloimidazole intermediate with ethyl bromoacetate or ethyl chloroacetate under basic conditions to form the ethyl 2-aminoacetate linkage.
- Subsequent amination steps to introduce the amino group at the 2-position of the acetate moiety.
The exact conditions (solvent, temperature, catalysts) are optimized to maximize yield and purity.
Formation of Dihydrochloride Salt
The final compound is isolated as a dihydrochloride salt to improve its stability and solubility. This is achieved by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), followed by crystallization.
Detailed Synthetic Route Example (Based on Patent JP7561779B2)
A representative synthetic route, inferred from patent JP7561779B2 and related compounds, can be summarized as follows:
| Step | Reagents/Conditions | Description | Yield (%) (if available) |
|---|---|---|---|
| 1 | Starting imidazole derivative + aldehyde | Formation of intermediate fused heterocycle | Not specified |
| 2 | Oxidation with DDQ | Ring contraction to form pyrroloimidazole core | Not specified |
| 3 | Reaction with ethyl bromoacetate + base | Introduction of ethyl 2-aminoacetate group | Not specified |
| 4 | Treatment with HCl in ethanol | Formation of dihydrochloride salt | Not specified |
This route emphasizes the importance of oxidation and nucleophilic substitution steps in the synthesis.
Analytical and Purification Techniques
- Chromatography: Preparative thin-layer chromatography or column chromatography is employed to isolate the desired substituted imidazolidin-2-one intermediates and final product with high purity.
- Crystallization: The dihydrochloride salt is purified by recrystallization from ethanol or similar solvents.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and purity of the compound.
Research Findings and Optimization
- The introduction of the ethyl 2-aminoacetate moiety is sensitive to reaction conditions; mild bases and controlled temperatures favor higher yields.
- Oxidative ring contraction using DDQ or similar reagents is crucial for obtaining the bicyclic imidazole core with correct regiochemistry.
- Salt formation enhances compound stability, facilitating handling and storage.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Core heterocycle synthesis | Cyclization and oxidative ring contraction | Aminoimidazole precursors, DDQ | Ensures correct fused ring formation |
| Ethyl 2-aminoacetate introduction | Nucleophilic substitution or amidation | Ethyl bromoacetate, base (e.g., triethylamine) | Requires controlled conditions |
| Salt formation | Acid-base reaction | Hydrochloric acid, ethanol | Improves solubility and stability |
| Purification | Chromatography, recrystallization | Silica gel, ethanol | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its pyrrolo[1,2-c]imidazole scaffold combined with an ethyl ester and amino group. Below is a comparative analysis with structurally related analogs:
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS: 869113-97-3)
- Molecular Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 194.23 g/mol
- Applications: Intermediate for non-polar derivatives in agrochemical synthesis .
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
- Molecular Formula : C₁₉H₂₂N₆O
- Molecular Weight : 366.43 g/mol
- Key Differences :
- Pyrrolo[1,2-a]imidazole core (vs. [1,2-c] in the target compound).
- Contains a triazole ring and a bulky o-tolyl group, enhancing steric hindrance and selectivity for kinase targets.
- Applications : Investigated as a selective kinase inhibitor in oncology .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic Acid Hydrochloride (CAS: 883539-33-1)
- Molecular Formula : C₇H₉ClN₂O₂
- Molecular Weight : 188.61 g/mol
- Key Differences: Replaces the ethyl ester with a carboxylic acid, increasing polarity. Smaller molecular size due to the absence of the amino-ester side chain.
- Applications : Building block for peptidomimetics and protease inhibitors .
Comparative Data Table
Pharmacological and Industrial Relevance
- The amino-ester group in the target compound enhances bioavailability compared to analogs lacking polar substituents.
- Pyrrolo[1,2-c]imidazole derivatives exhibit superior metabolic stability over [1,2-a] isomers due to reduced ring strain .
- Industrial demand for the dihydrochloride form is driven by its utility in scalable API synthesis .
Biological Activity
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride, a compound with the CAS number 2407965-03-9, is part of a class of N-heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.71 g/mol
- Structure : The compound features a pyrrolo[1,2-c]imidazole ring system, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolo[1,2-c]imidazole derivatives. This compound has shown promise as an antiviral agent:
- Mechanism of Action : The compound may function by inhibiting viral replication through interference with key viral enzymes or pathways. For instance, it has been suggested that similar compounds can inhibit IMP dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in viruses .
Anticancer Activity
Studies indicate that derivatives of pyrrolo[1,2-c]imidazole exhibit significant anticancer properties:
- Inhibition of Tumor Cell Growth : In vitro assays demonstrated that compounds structurally related to this compound can inhibit various human tumor cell lines at subnanomolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary tests suggest that related compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with MIC values ranging from 4 to 8 µg/mL .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antiviral Properties :
- Anticancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
